3-(2-Bromoethyl)thiazolidine-2,4-dione
Overview
Description
3-(2-Bromoethyl)thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-bromoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the thiazolidine-2,4-dione moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
3-(2-Bromoethyl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The biological activity of 3-(2-Bromoethyl)thiazolidine-2,4-dione is primarily mediated through the activation of the PPAR-γ receptor, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant activity by scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
3,5-Disubstituted Thiazolidine-2,4-dione: Variants with different substituents at positions 3 and 5, exhibiting diverse biological activities.
Uniqueness
3-(2-Bromoethyl)thiazolidine-2,4-dione is unique due to the presence of the bromoethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPFZCPNULAAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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